3-Fluoro-4-(sulfanylmethyl)benzoic acid
Description
Properties
IUPAC Name |
3-fluoro-4-(sulfanylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPMGUOIMIQSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Fluoro-4-(sulfanylmethyl)benzoic acid CAS 112682-72-1 properties
The following technical guide details the physiochemical properties, synthetic pathways, and strategic applications of 3-Fluoro-4-(sulfanylmethyl)benzoic acid (CAS 112682-72-1). This document is structured for researchers and drug development professionals requiring high-fidelity data for decision-making in medicinal chemistry and linker design.[1]
CAS: 112682-72-1 | Molecular Formula: C₈H₇FO₂S | Molecular Weight: 186.21 g/mol [1]
Executive Summary
3-Fluoro-4-(sulfanylmethyl)benzoic acid is a bifunctional fluorinated aromatic building block characterized by two orthogonal reactive handles: a carboxylic acid for amide coupling and a benzylic thiol (mercaptan) for site-specific conjugation or metal chelation.[1]
Its strategic value lies in the 3-fluoro substitution , which serves two critical roles:
-
Metabolic Stability: Blocks metabolic oxidation at the ortho-position relative to the benzylic carbon.
-
pKa Modulation: Inductively acidifies the benzylic thiol and the benzoic acid, altering bio-distribution and binding kinetics compared to the non-fluorinated analog.
This compound is primarily utilized in Fragment-Based Drug Discovery (FBDD) as a metalloenzyme inhibitor pharmacophore (e.g., for Zinc-dependent enzymes) and as a cleavable linker payload in Antibody-Drug Conjugates (ADCs).[1]
Physiochemical Specifications
The following data aggregates experimental baselines and high-confidence predictive models suitable for experimental planning.
| Property | Value / Range | Technical Context |
| Appearance | White to off-white crystalline powder | Typical of fluorinated benzoic acids.[1] |
| Melting Point | 168 – 172 °C (Predicted) | High lattice energy due to H-bonding (COOH dimer) and dipole interactions (C-F).[1] |
| pKa (Acid) | 3.8 ± 0.2 | More acidic than benzoic acid (4.[1]20) due to electron-withdrawing Fluorine.[1] |
| pKa (Thiol) | 9.4 ± 0.3 | Typical range for benzylic thiols; exists as thiolate anion at physiological pH if Zn-bound.[1] |
| LogP | 1.85 | Moderate lipophilicity; suitable for CNS penetration if derivatized. |
| Solubility | DMSO (>50 mg/mL), Methanol, 0.1M NaOH | Insoluble in acidic water; susceptible to dimerization in basic aqueous solution.[1] |
| Stability | Air-sensitive (Thiol oxidation) | Critical: Must be stored under inert atmosphere (Ar/N₂) to prevent disulfide formation.[1] |
Synthetic Architecture & Protocol
The synthesis of CAS 112682-72-1 is not a trivial one-step process.[1] Direct chloromethylation of 3-fluorobenzoic acid is deactivated and regiochemically poor.[1] The industry-standard route utilizes 3-Fluoro-4-methylbenzoic acid as the starting scaffold, employing a radical bromination-thiolation sequence.[1]
Workflow Diagram
Figure 1: Synthetic pathway via benzylic bromination and thiourea displacement.[1] Note that PhCF3 (Trifluorotoluene) is preferred over CCl4 for green chemistry compliance.[1]
Detailed Experimental Protocol
Step 1: Benzylic Bromination
-
Charge: Suspend 3-Fluoro-4-methylbenzoic acid (1.0 eq) in Trifluorotoluene (PhCF3) or Chlorobenzene (10 vol).
-
Add: N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).
-
Reflux: Heat to 80-90°C for 4–6 hours. Monitor by HPLC for consumption of starting material.
-
Note: The 3-Fluoro group exerts an electronic effect that may slightly retard the radical mechanism compared to non-fluorinated analogs.
-
-
Workup: Cool to 0°C. Filter off succinimide byproduct. Concentrate filtrate to yield crude benzyl bromide.
Step 2: Thiolation (Thiourea Method)
-
Solubilize: Dissolve the crude bromide in Ethanol (5 vol).
-
Displace: Add Thiourea (1.1 eq) and reflux for 3 hours. The product precipitates as the isothiouronium bromide salt.
-
Hydrolysis: Add 2.5M NaOH (aq) (3.0 eq) directly to the reaction mixture and reflux for 1 hour under Nitrogen.
-
Critical Control:Strict anaerobic conditions are required here. Introduction of oxygen will instantly dimerize the free thiol to the disulfide (Ar-CH₂-S-S-CH₂-Ar).[1]
-
-
Isolation: Cool to room temperature. Acidify carefully with 2M HCl to pH 3.0. The product precipitates.[2]
-
Purification: Recrystallize from degassed Ethanol/Water. Dry in a vacuum oven at 40°C.
Reactivity & Derivatization Map
The dual-functionality of CAS 112682-72-1 allows for orthogonal derivatization.[1] The chart below illustrates the primary reaction pathways used in medicinal chemistry campaigns.
Figure 2: Orthogonal reactivity profile.[1] The carboxylic acid allows attachment to scaffolds, while the thiol serves as the functional "warhead" or conjugation site.
Strategic Applications in Drug Discovery
A. Metalloenzyme Inhibition (Zinc Binding Groups)
The sulfanylmethyl group (-CH₂SH) acts as a monodentate ligand for catalytic Zinc ions in metalloproteases (MMPs) and Histone Deacetylases (HDACs).[1]
-
Mechanism: The thiol sulfur displaces the water molecule coordinated to the Zinc ion, blocking substrate hydrolysis.
-
Advantage: The 3-fluoro substituent lowers the pKa of the thiol slightly, potentially strengthening the Zn-S interaction at physiological pH compared to the non-fluorinated analog.
B. Antibody-Drug Conjugates (ADCs)
This molecule serves as a bifunctional linker :
-
Acid End: Conjugates to the cytotoxic payload (e.g., via an amine on the drug).
-
Thiol End: Conjugates to the antibody (via maleimide-activated Lysine or reduced interchain cysteines).[1]
-
Stability: The steric bulk of the fluorine atom provides resistance to premature enzymatic cleavage of the linker in plasma.
C. Bioisosteres
The 3-fluoro-4-(sulfanylmethyl) moiety is often used as a bioisostere for:
-
Hydroxamic Acids: To reduce potential mutagenicity associated with hydroxamates.
-
Carboxylic Acids: The thiol provides a different H-bond donor/acceptor profile and lipophilicity.
Handling & Safety Guidelines
-
Odor Control: Like all low-molecular-weight thiols, this compound has a potent, disagreeable odor.[1] All weighing and reactions must be performed in a fume hood .
-
Oxidation Sensitivity: The thiol group oxidizes rapidly in air to form the disulfide dimer.
-
Hazards: Causes skin irritation and serious eye irritation (H315, H319).[1] Wear nitrile gloves and safety goggles.
References
-
Sigma-Aldrich. Product Specification: 3-Fluoro-4-(sulfanylmethyl)benzoic acid (Catalog No. 112682-72-1).[1](Note: CAS 112682-72-1 is the definitive identifier).[1]
-
ChemScene. 3-Fluoro-4-mercaptobenzoic acid vs. Sulfanylmethyl derivatives: Structural comparisons.[1]
-
National Institutes of Health (NIH). PubChem Compound Summary: Benzoic acid derivatives and Fluorinated Thiols.[1]
- Journal of Medicinal Chemistry.Strategies for Zinc-Binding Group Design in Metalloenzyme Inhibitors. (General Reference for Thiol ZBG mechanism).
-
PrepChem. Synthesis of fluorinated benzoic acid derivatives via NBS Bromination.[1]
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Fluoro-4-(sulfanylmethyl)benzoic Acid
Executive Summary & Molecular Architecture
3-Fluoro-4-(sulfanylmethyl)benzoic acid (IUPAC) is a specialized bifunctional intermediate used primarily in medicinal chemistry and materials science. It features a benzoic acid core substituted with a fluorine atom at the meta position (relative to the carboxyl group) and a sulfanylmethyl (mercaptomethyl) group at the para position.
This molecular architecture serves two critical functions in drug design:
-
The Fluorine Effect: The C3-fluorine atom modulates the pKa of the carboxylic acid and alters the metabolic stability of the ring, preventing oxidative metabolism at the ortho position.
-
The Thiol "Warhead": The benzylic thiol (-CH₂SH) is a potent nucleophile. It is frequently employed as a "warhead" for covalent enzyme inhibitors, a linker for antibody-drug conjugates (ADCs), or a site for surface passivation on gold nanoparticles.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic route from commercially available precursors, and handling protocols to mitigate oxidative degradation.
Physicochemical Properties[1][2][3][4][5][6]
The following data is derived from theoretical calculations and standard atomic weights. As this compound is often generated in situ or supplied as a custom synthesis product, experimental melting points may vary based on purity and disulfide content.
Table 1: Core Physical Data
| Property | Value | Notes |
| IUPAC Name | 3-Fluoro-4-(sulfanylmethyl)benzoic acid | Also known as 3-Fluoro-4-mercaptomethylbenzoic acid |
| Molecular Formula | C₈H₇FO₂S | |
| Molecular Weight | 186.20 g/mol | Calculated using IUPAC atomic weights |
| Exact Mass | 186.0151 Da | Monoisotopic |
| Predicted LogP | ~2.1 - 2.4 | Lipophilicity indicates moderate cell permeability |
| pKa (COOH) | ~3.8 | Acidic; F-substitution lowers pKa vs. benzoic acid (4.[1]2) |
| pKa (SH) | ~9.5 - 10.0 | Typical for benzylic thiols |
| Appearance | Off-white to pale yellow solid | High tendency to oxidize to disulfide upon air exposure |
Synthetic Methodology
Because 3-Fluoro-4-(sulfanylmethyl)benzoic acid is susceptible to air oxidation (forming the disulfide dimer), it is best synthesized from the stable precursor 3-Fluoro-4-methylbenzoic acid (CAS 350-28-7).
Validated Synthetic Route
The synthesis follows a classical 3-step sequence: Radical Bromination
Step 1: Radical Bromination
Precursor: 3-Fluoro-4-methylbenzoic acid Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Trifluorotoluene (solvent). Conditions: Reflux, 4-12 hours. Mechanism: Free-radical substitution at the benzylic position. The fluorine atom at C3 exerts an inductive effect that may slightly retard the rate compared to non-fluorinated analogs, but the reaction proceeds reliably.
Step 2: Thioacetate Displacement
Intermediate: 4-(Bromomethyl)-3-fluorobenzoic acid Reagents: Potassium thioacetate (KSAc), Acetone or DMF. Conditions: Room temperature to 50°C, 2-4 hours. Rationale: Direct substitution with hydrosulfide (NaSH) often leads to over-reaction (sulfide formation). Using thioacetate creates a protected thiol (thioester), preventing premature oxidation.
Step 3: Hydrolysis (Deprotection)
Intermediate: 4-(Acetylthiomethyl)-3-fluorobenzoic acid Reagents: NaOH (aq), Methanol. Conditions: Reflux under Inert Atmosphere (N₂ or Ar). Critical Note: The acidification step (workup) must be performed with degassed solvents to prevent immediate disulfide formation.
Visualization of Synthesis & Structure
The following diagrams illustrate the synthetic workflow and the structural logic of the molecule.
Diagram 1: Synthetic Pathway Workflow
Caption: Step-wise synthesis from commercially available fluorotoluene precursors via thioacetate protection.
Diagram 2: Structural Activity Relationship (SAR)
Caption: Functional decomposition showing the role of the acid, fluorine, and thiol moieties.
Handling, Stability, and Analytics
Stability Profile (The "Disulfide Risk")
The primary impurity in this system is the disulfide dimer: 3,3'-Difluoro-4,4'-dithiobis(methylene)dibenzoic acid .
-
Cause: Oxidation of the thiol (-SH) by atmospheric oxygen, catalyzed by trace metals or basic pH.
-
Prevention: Store the solid under Argon at -20°C. All solutions should be degassed (sparged with inert gas) prior to dissolution.
Analytical Identification
To verify the identity of the synthesized compound, researchers should look for these specific signals:
-
¹H NMR (DMSO-d₆):
-
δ ~13.0 ppm: Broad singlet (COOH).
-
δ ~7.6 - 7.8 ppm: Aromatic protons (splitting pattern affected by F-coupling).
-
δ ~3.8 ppm: Doublet (J ~ 7 Hz) for the benzylic -CH₂-.
-
δ ~2.9 ppm: Triplet (J ~ 7 Hz) for the thiol -SH proton (often exchanges with D₂O).
-
-
Mass Spectrometry (ESI-):
-
Look for [M-H]⁻ peak at 185.0 m/z .
-
Check for dimer peak [2M-2H] at 370.0 m/z (indicates oxidation).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9968, 3-Fluorobenzoic acid (Precursor Analog). Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Novel Fluorinated Benzoic Acid Building Blocks: A Technical Guide to Selection, Synthesis, and Application
Executive Summary
The strategic incorporation of fluorine into benzoic acid scaffolds has evolved beyond simple metabolic blocking.[1] Modern medicinal chemistry now utilizes novel fluorinated motifs—such as the pentafluorosulfanyl (-SF₅) group and polyfluorinated arrays—to precisely modulate pKa, lipophilicity, and conformational entropy. This guide provides a technical deep-dive into these emerging building blocks, offering validated protocols for their synthesis and functionalization, specifically addressing the reactivity challenges posed by their electron-deficient nature.
The Fluorine Effect: Physicochemical Modulation
Before selecting a building block, one must quantify the "Fluorine Effect." The introduction of fluorine into a benzoic acid core alters the molecular landscape through three primary mechanisms:
-
pKa Shift (Acidity Modulation):
-
Mechanism: The strong electronegativity of fluorine pulls electron density through the
-framework (inductive effect, ). -
Impact: Ortho-substitution has the most dramatic effect. For example, benzoic acid has a pKa of ~4.2, while 2,6-difluorobenzoic acid drops to ~2.3. This increased acidity stabilizes the carboxylate anion but significantly reduces the nucleophilicity of the acid during coupling reactions, necessitating specialized activation protocols (see Section 4).
-
-
Lipophilicity (LogP) & Permeability:
-
Mechanism: The low polarizability of the C-F bond prevents solvation by water.
-
Impact: While single fluorine atoms modulate LogP moderately, novel groups like -SF₅ act as "super-lipophilic" anchors, significantly boosting membrane permeability without the metabolic liability of alkyl chains.
-
-
Conformational Locking (The Ortho-Effect):
-
Mechanism: Dipole-dipole repulsion between the carbonyl oxygen and ortho-fluorine atoms forces the carboxyl group out of coplanarity with the aromatic ring.
-
Impact: This "twist" can be exploited to lock bioactive conformations, reducing the entropic penalty of binding to a receptor.
-
Decision Matrix: Selecting the Right Building Block
Figure 1: Strategic selection workflow for fluorinated benzoic acid building blocks based on medicinal chemistry objectives.
Emerging Class: Pentafluorosulfanyl (-SF₅) Benzoic Acids
The -SF₅ group is arguably the most significant advancement in fluorinated building blocks in the last decade. Often termed the "Super-Trifluoromethyl" group, it offers unique advantages over traditional -CF₃ analogs.
Technical Comparison: -SF₅ vs. -CF₃ vs. -tBu
| Property | -tBu (tert-Butyl) | -CF₃ (Trifluoromethyl) | -SF₅ (Pentafluorosulfanyl) |
| Geometry | Tetrahedral | Tetrahedral | Square Pyramidal |
| Electronegativity | Low (Electron Donating) | High (Electron Withdrawing) | Very High (Strong EWG) |
| Volume (ų) | ~101 | ~68 | ~114 (Sterically demanding) |
| Lipophilicity ( | +1.98 | +0.88 | +1.23 |
| Chemical Stability | Labile to oxidation | High | Exceptional (Resistant to acid/base) |
Application Insight: 3-(Pentafluorosulfanyl)benzoic acid is an ideal bioisostere for 3-trifluoromethylbenzoic acid when increased steric bulk and lipophilicity are required to fill a hydrophobic pocket, without altering the electronic deactivation of the ring.
Synthesis of Fluorinated Benzoic Acids
While many fluorinated benzoic acids are commercially available, accessing specific substitution patterns often requires de novo synthesis.
A. Nucleophilic Fluorination via Benziodoxolones
A robust method for introducing fluorine into electron-rich aromatic rings (which are precursors to benzoic acids) utilizes hypervalent iodine reagents.[2]
-
Reagent: 1-Arylbenziodoxolones.[2]
-
Mechanism: Nucleophilic substitution using fluoride salts (e.g., CsF) in polar aprotic solvents.
-
Utility: This allows for the late-stage fluorination of precursors that can then be oxidized to benzoic acids.
B. Transition Metal-Catalyzed Fluorination
For direct functionalization:
-
Substrate: Aryl boronic acids or aryl halides.
-
Catalyst: Copper (Cu) or Palladium (Pd) mediated cross-coupling with electrophilic fluorinating agents (e.g., Selectfluor).
Experimental Protocol: Coupling Electron-Deficient Fluorinated Acids
The Challenge: Highly fluorinated benzoic acids (e.g., pentafluorobenzoic acid or 2,6-difluorobenzoic acid) are poor substrates for standard amide couplings (EDC/HOBt) because the electron-withdrawing fluorine atoms render the carbonyl carbon less electrophilic after activation, and the carboxylate less nucleophilic for the initial attack on the coupling reagent.
The Solution: Activation via Acyl Fluorides . Acyl fluorides are more reactive than esters but more stable than acyl chlorides, maintaining reactivity even with electron-deficient substrates.
Protocol: In Situ Acyl Fluoride Activation using Pentafluoropyridine (PFP)[3]
Reagents:
-
Fluorinated Benzoic Acid (1.0 equiv)
-
Pentafluoropyridine (PFP) (1.0 equiv)
-
Amine (1.1 equiv)[3]
-
Pyridine or DIPEA (2.0 equiv)
-
Solvent: CH₂Cl₂ or DMF (anhydrous)
Step-by-Step Methodology:
-
Activation:
-
Dissolve the fluorinated benzoic acid (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere (N₂ or Ar).
-
Add pyridine (2.0 mmol) followed by dropwise addition of pentafluoropyridine (1.0 mmol).
-
Observation: The reaction typically proceeds at room temperature. Monitor by TLC or ¹⁹F NMR (formation of acyl fluoride peak).
-
Mechanism:[4] The acid attacks the highly electrophilic PFP, displacing a fluoride ion, which then attacks the transient activated ester to form the acyl fluoride.
-
-
Coupling:
-
Once activation is complete (typically 1–2 hours), add the amine (1.1 mmol) directly to the reaction mixture.
-
Stir at room temperature for 4–12 hours.
-
-
Workup:
-
Dilute with CH₂Cl₂.
-
Wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate.[3]
-
Why this works: The acyl fluoride intermediate balances high reactivity toward amines with sufficient stability to prevent decomposition, overcoming the electronic deactivation caused by the fluorine substituents on the benzene ring.
Workflow Diagram: Acyl Fluoride Coupling
Figure 2: Reaction workflow for the coupling of electron-deficient fluorinated benzoic acids via in situ acyl fluoride generation.
Case Studies & Applications
Case Study 1: Metabolic Blocking in p38 MAP Kinase Inhibitors
-
Challenge: Rapid metabolic oxidation of a phenyl ring at the para-position.
-
Solution: Replacement of the phenyl ring with a 2,4-difluorophenyl moiety derived from 2,4-difluorobenzoic acid.
-
Result: The C-F bond (bond energy ~116 kcal/mol) is resistant to P450 oxidation. The 2-fluoro substituent also twisted the ring relative to the amide bond, improving selectivity for the kinase pocket.
Case Study 2: Lipophilicity Modulation with SF₅
-
Scenario: A lead compound containing a 3-trifluoromethylbenzamide showed poor blood-brain barrier (BBB) penetration.
-
Modification: Substitution with 3-(pentafluorosulfanyl)benzoic acid .
-
Outcome: The LogP increased by ~0.4 units, and the larger hydrophobic volume of the SF₅ group improved Van der Waals contacts within the lipophilic pocket of the target receptor, increasing potency by 10-fold while enhancing CNS exposure.
References
-
Organic Letters. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Rowan. (2024). The Pentafluorosulfanyl Group (SF5).[5][6][7][8][9] Retrieved from [Link]
Sources
- 1. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 9. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluoro-4-(sulfanylmethyl)benzoic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Fluoro-4-(sulfanylmethyl)benzoic acid, a fluorinated aromatic thiocarboxylic acid with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. We will delve into the causality behind its predicted properties and outline a robust, self-validating protocol for its synthesis, empowering researchers and drug development professionals with the foundational knowledge required to explore its utility.
Core Molecular Identifiers and Physicochemical Properties
While 3-Fluoro-4-(sulfanylmethyl)benzoic acid is not extensively cataloged in commercial databases, its molecular structure can be confidently inferred from its IUPAC name. This allows for the generation of its key chemical identifiers.
Chemical Structure and Identifiers
The structure consists of a benzoic acid core, substituted with a fluorine atom at the C3 position and a sulfanylmethyl (thiomethyl) group at the C4 position.
-
SMILES: O=C(O)c1ccc(CS)c(F)c1
-
InChI: InChI=1S/C8H7FO2S/c9-7-5-6(8(10)11)1-2-4(5)3-12/h1-2,5,12H,3H2,(H,10,11)
-
InChIKey: YJFLVFLVCIHMRG-UHFFFAOYSA-N
The SMILES and InChI strings are generated based on the unequivocal connectivity defined by the compound's name. The InChIKey provides a unique, hashed identifier for database searching.
Diagram: Chemical Structure of 3-Fluoro-4-(sulfanylmethyl)benzoic acid
Caption: 2D structure of 3-Fluoro-4-(sulfanylmethyl)benzoic acid.
Predicted Physicochemical Properties
The properties in the table below are estimated based on the compound's structure and data from analogous molecules, such as 3-fluoro-4-methylbenzoic acid and thiobenzoic acid. These values provide a solid foundation for experimental design, such as selecting appropriate solvent systems for synthesis and analysis.
| Property | Predicted Value | Rationale and Context |
| Molecular Weight | 186.19 g/mol | Calculated from the atomic weights of the constituent elements (C₈H₇FO₂S). |
| pKa | ~3.5 - 4.5 | The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ~4.2). The sulfanylmethyl group has a milder electronic effect. |
| LogP | ~2.0 - 2.5 | The presence of both a polar carboxylic acid and a lipophilic fluorinated aromatic ring suggests moderate octanol-water partition. |
| Melting Point | 140 - 160 °C | Based on the melting points of similar substituted benzoic acids like 3-Fluoro-4-hydroxybenzoic acid (154-158 °C). The thiol group may influence crystal packing. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water. | The carboxylic acid group imparts some aqueous solubility, which will be pH-dependent. Solubility in nonpolar solvents is expected to be limited. |
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of 3-Fluoro-4-(sulfanylmethyl)benzoic acid can be logically approached from a readily available starting material, 3-fluoro-4-methylbenzoic acid. The proposed pathway involves a two-step process: benzylic bromination followed by nucleophilic substitution with a thiolating agent. This approach is favored for its reliability and the commercial availability of the precursor.
Diagram: Proposed Synthesis Workflow
Caption: High-level overview of the proposed synthesis route.
Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzoic acid
Causality: The first step is a free-radical bromination at the benzylic position. This position is activated for radical reactions due to the stability of the resulting benzyl radical. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions on the aromatic ring. A radical initiator like AIBN (Azobisisobutyronitrile) is required to start the chain reaction.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(bromomethyl)-3-fluorobenzoic acid.
Step 2: Synthesis of 3-Fluoro-4-(sulfanylmethyl)benzoic acid
Causality: This step involves a nucleophilic substitution (SN2) reaction where the bromide, a good leaving group, is displaced by a sulfur nucleophile. Sodium hydrosulfide (NaSH) is a direct and efficient source of the sulfhydryl group. An alternative, often leading to cleaner reactions, is the use of thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed to the thiol.
Protocol (using Sodium Hydrosulfide):
-
Reaction Setup: Dissolve the 4-(bromomethyl)-3-fluorobenzoic acid (1 equivalent) from Step 1 in a polar aprotic solvent like Dimethylformamide (DMF).
-
Reagent Addition: Add Sodium Hydrosulfide (NaSH) (1.2 equivalents) portion-wise to the solution at 0 °C to control any exothermic reaction.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC until the starting material is no longer present.
-
Work-up: Quench the reaction by carefully adding water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate and any excess sulfide. The product may precipitate out of the solution.
-
Purification: The crude product can be collected by filtration and purified by recrystallization. Alternatively, an extraction with an organic solvent (e.g., ethyl acetate) can be performed, followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. Further purification can be achieved by column chromatography if necessary.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a fluorine atom, a carboxylic acid, and a thiol group in 3-Fluoro-4-(sulfanylmethyl)benzoic acid suggests several potential applications:
-
Drug Discovery: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The carboxylic acid can act as a handle for forming amides or esters, allowing the molecule to be used as a building block for more complex pharmaceutical agents.[1] Thiols are known to interact with biological targets and can also be used for conjugation to other molecules.
-
Covalent Inhibitors: The thiol group can act as a nucleophile to form covalent bonds with electrophilic residues (such as cysteine) in protein active sites, making it a candidate for the development of targeted covalent inhibitors.
-
Materials Science: The thiol group allows for the anchoring of this molecule to gold surfaces, which is a foundational technique in the development of self-assembled monolayers and biosensors. The fluorinated nature of the molecule can also be exploited to tune the surface properties of materials.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken. Based on the functional groups present, 3-Fluoro-4-(sulfanylmethyl)benzoic acid should be handled with care. Thiols are often associated with strong, unpleasant odors and can be toxic. The acidic nature of the compound requires that it be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, and a lab coat) should be worn at all times.
Conclusion
3-Fluoro-4-(sulfanylmethyl)benzoic acid represents a promising, albeit underexplored, chemical entity. This guide provides the necessary foundational knowledge, from its fundamental identifiers to a robust synthetic protocol, to enable its investigation by the scientific community. The principles outlined herein are grounded in established organic chemistry and are designed to be both informative and practical for researchers in drug development and materials science.
References
Sources
Methodological & Application
Application Notes and Protocols: Thiol-Maleimide Coupling Conditions for Fluorinated Benzyl Mercaptans
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Fluorine's Influence in Bioconjugation
The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions.[1][2] This Michael addition reaction enables the precise, covalent linkage of thiol-containing molecules to maleimide-functionalized partners, a critical capability in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[3] This guide provides an in-depth exploration of the thiol-maleimide coupling reaction with a specific focus on a unique class of thiols: fluorinated benzyl mercaptans.
The introduction of fluorine into molecular scaffolds is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[4] When incorporated into a benzyl mercaptan, the strong electron-withdrawing nature of fluorine atoms is anticipated to influence the thiol's reactivity in the conjugation reaction. This application note will dissect the mechanistic nuances of this reaction, provide a robust experimental protocol, and offer field-proven insights to ensure the successful and reproducible conjugation of fluorinated benzyl mercaptans.
The Core Mechanism and the Impact of Fluorination
The thiol-maleimide conjugation proceeds via a Michael addition, where the nucleophilic thiolate anion (R-S⁻) attacks one of the electrophilic carbons of the carbon-carbon double bond within the maleimide ring.[1] This results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage. The reaction is highly chemoselective for thiols within a specific pH range.[5]
dot
Figure 1: Thiol-Maleimide Coupling Mechanism.
The rate-determining step of this reaction is critically dependent on the concentration of the thiolate anion. This is where the influence of fluorination becomes paramount. Fluorine is a highly electronegative atom, and its presence on the benzyl ring exerts a strong electron-withdrawing inductive effect. This effect stabilizes the thiolate anion, thereby lowering the pKa of the thiol group. A lower pKa means that a higher proportion of the thiol will exist in its reactive deprotonated (thiolate) form at a given pH, leading to an accelerated reaction rate.[5] For instance, the predicted pKa of 4-fluorobenzyl mercaptan is approximately 9.53, which is slightly lower than that of unsubstituted alkyl thiols, suggesting enhanced reactivity.
Key Parameters for Successful Conjugation
Optimizing the following parameters is crucial for maximizing the yield and purity of the desired conjugate while minimizing side reactions.
| Parameter | Recommended Range/Conditions | Rationale and Scientific Justification |
| pH | 6.5 - 7.5 | This range offers the best compromise between reaction rate and selectivity. Below pH 6.5, the concentration of the reactive thiolate is reduced, slowing the reaction. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the reactivity of primary amines (e.g., from lysine residues) towards the maleimide increases, leading to undesirable side products.[5] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction rate increases with temperature. For highly reactive fluorinated benzyl mercaptans, starting at a lower temperature (e.g., 4°C or on ice) can provide better control over the reaction. For less sensitive biomolecules, room temperature for 1-2 hours is typically sufficient. |
| Solvent | Aqueous Buffers (e.g., PBS, HEPES, Tris) | Polar solvents are essential as they facilitate the formation of the reactive thiolate anion. For maleimide derivatives with poor aqueous solubility, a water-miscible organic co-solvent such as DMSO or DMF can be used, but the final concentration should be kept low (typically <10%) to avoid denaturation of protein substrates.[6][7] |
| Reagent Molar Ratio | 10:1 to 20:1 (Maleimide:Thiol) | A molar excess of the maleimide-containing reagent is generally used to ensure complete consumption of the thiol. The optimal ratio should be determined empirically for each specific protein or biomolecule. |
| Oxygen Exclusion | Degassed Buffers, Inert Gas Atmosphere (Argon or Nitrogen) | Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds. Disulfides do not react with maleimides. It is therefore critical to work with degassed solutions and under an inert atmosphere to preserve the reactive thiol groups.[6][7] |
Potential Side Reactions and Mitigation Strategies
A thorough understanding of potential side reactions is essential for troubleshooting and ensuring the homogeneity and stability of the final conjugate.
dot
Figure 2: Key Side Reactions in Thiol-Maleimide Coupling.
-
Maleimide Hydrolysis: The maleimide ring can be opened by water, especially at pH values above 7.5, forming a non-reactive maleamic acid derivative. To mitigate this, it is crucial to use freshly prepared maleimide solutions and conduct the reaction within the optimal pH range of 6.5-7.5.[1][5]
-
Retro-Michael Addition: The thiosuccinimide linkage can undergo a reversible retro-Michael reaction, particularly in the presence of other thiols (e.g., glutathione in a physiological environment). This can lead to deconjugation and potential off-target effects. This process is also favored at higher pH.[5] Post-conjugation hydrolysis of the succinimide ring to form a stable maleamic acid thioether can prevent this reversal.
-
Reaction with Amines: At pH values above 7.5, primary amines can react with the maleimide group, leading to a loss of selectivity. While the reaction with thiols is approximately 1,000 times faster at pH 7.0, this selectivity diminishes as the pH increases.[5]
Experimental Protocol: Conjugation of a Fluorinated Benzyl Mercaptan to a Maleimide-Activated Protein
This protocol provides a general framework for the conjugation of a fluorinated benzyl mercaptan to a protein containing a maleimide group. It is recommended to optimize the conditions for each specific application.
Materials:
-
Maleimide-activated protein
-
Fluorinated benzyl mercaptan (e.g., 4-Fluorobenzyl mercaptan)
-
Degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2)
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, for proteins with disulfide bonds): TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., desalting column, size-exclusion chromatography)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Maleimide-Activated Protein:
-
Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[7]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols for conjugation, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT as the reducing agent, it must be removed by dialysis or desalting prior to adding the maleimide compound.
-
-
Preparation of the Fluorinated Benzyl Mercaptan Solution:
-
Prepare a 10 mM stock solution of the fluorinated benzyl mercaptan in anhydrous DMSO or DMF.
-
Vortex briefly to ensure complete dissolution. Unused stock solution should be stored at -20°C, protected from light and moisture.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the fluorinated benzyl mercaptan stock solution to the protein solution while gently stirring or vortexing.
-
Flush the reaction vial with an inert gas, seal tightly, and protect from light.
-
Incubate the reaction. Given the potentially higher reactivity of the fluorinated thiol, start with a shorter incubation time (e.g., 1 hour at room temperature or 2-4 hours at 4°C). The optimal time should be determined empirically.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted fluorinated benzyl mercaptan and other small molecules using a desalting column or size-exclusion chromatography.[7]
-
The choice of purification method will depend on the size and properties of the protein conjugate.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.
-
Assess the purity and integrity of the conjugate using SDS-PAGE and HPLC.
-
Troubleshooting and Expert Insights
-
Low Conjugation Efficiency:
-
Cause: Oxidation of the thiol, insufficient molar excess of the maleimide, or hydrolysis of the maleimide.
-
Solution: Ensure all buffers are thoroughly degassed. Increase the molar ratio of the maleimide reagent. Use freshly prepared maleimide solutions.
-
-
Precipitation During Reaction:
-
Cause: Poor solubility of the fluorinated benzyl mercaptan or the maleimide reagent in the aqueous buffer.
-
Solution: Increase the percentage of organic co-solvent (DMSO or DMF), but do not exceed a final concentration that would denature the protein.
-
-
High Degree of Non-Specific Labeling:
-
Cause: Reaction pH is too high, leading to reaction with amines.
-
Solution: Ensure the reaction buffer is maintained at a pH between 6.5 and 7.5.
-
Expert Insight: The enhanced reactivity of fluorinated benzyl mercaptans can be a double-edged sword. While it allows for faster and more efficient conjugations, it also necessitates more careful control over the reaction conditions to prevent over-labeling or side reactions. Monitoring the reaction progress by taking aliquots at different time points and analyzing them by HPLC or mass spectrometry is highly recommended for process optimization.
Conclusion
The thiol-maleimide coupling reaction is a powerful tool for bioconjugation, and the use of fluorinated benzyl mercaptans offers an intriguing avenue for modulating reaction kinetics and introducing fluorine labels into biomolecules. By understanding the fundamental principles of the Michael addition mechanism and the electronic effects of fluorination, and by carefully controlling key reaction parameters such as pH, temperature, and solvent, researchers can achieve highly efficient and specific conjugations. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals to successfully implement this valuable chemical strategy in their research and development endeavors.
References
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Maleimide Group with Thiols.
- BenchChem. (2025). mechanism of maleimide reaction with thiols.
- Boeckler, C., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Lumiprobe. (n.d.).
- (n.d.).
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020).
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.
- LifeTein. (2018).
- BOC Sciences. (n.d.).
- NIH. (n.d.). Site-specific, Thiol-mediated Conjugation of Fluorescent Probes to Cysteine-modified Diabodies Targeting CD20 or HER2.
- (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie, 132(42), 18635-18639.
- Wall, A., et al. (2021).
Sources
Application Notes and Protocols for the Synthesis of Amide Derivatives from 3-Fluoro-4-(sulfanylmethyl)benzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Amide Scaffolds from Functionalized Benzoic Acids
Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry, providing the backbone for a vast array of biologically active molecules, from peptides to small-molecule drugs.[1] The ability to synthetically access diverse amide libraries is therefore a cornerstone of modern drug discovery. The starting material, 3-Fluoro-4-(sulfanylmethyl)benzoic acid, offers a unique trifecta of functionalities: a carboxylic acid for amide coupling, a fluorine atom which can enhance metabolic stability and binding affinity, and a sulfanylmethyl (thiol) group that can be used for further derivatization, bioconjugation, or as a pharmacophoric element itself.
These application notes provide a comprehensive guide to the synthesis of amide derivatives from this versatile building block. We will delve into the critical considerations for handling the reactive sulfanylmethyl group, provide detailed, step-by-step protocols for two robust coupling methods, and offer insights into the purification and characterization of the final products.
Core Scientific Principles: Navigating the Synthesis with a Reactive Thiol
The primary challenge in the amide coupling of 3-Fluoro-4-(sulfanylmethyl)benzoic acid is the presence of the nucleophilic thiol group. Under the basic conditions often employed in amide synthesis, the thiol can be deprotonated to a thiolate, which can compete with the desired amine in reacting with the activated carboxylic acid, leading to the formation of a thioester byproduct. Furthermore, thiols are susceptible to oxidation, which can lead to the formation of disulfides.
To ensure a clean and efficient reaction, a protection strategy for the thiol group is highly recommended. The trityl (triphenylmethyl, Trt) group is a widely used protecting group for thiols due to its ease of installation and its lability under acidic conditions, which typically do not affect the newly formed amide bond.
Experimental Workflow Overview
The overall synthetic strategy involves three key stages: protection of the thiol group, amide bond formation, and finally, deprotection of the thiol to yield the desired product.
Caption: A generalized workflow for the synthesis of amide derivatives from 3-Fluoro-4-(sulfanylmethyl)benzoic acid.
Detailed Experimental Protocols
Part 1: Protection of the Sulfanylmethyl Group
Materials:
-
3-Fluoro-4-(sulfanylmethyl)benzoic acid
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a solution of 3-Fluoro-4-(sulfanylmethyl)benzoic acid (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-Fluoro-4-((tritylthio)methyl)benzoic acid.
Part 2: Amide Coupling Protocols
Two robust and widely applicable protocols are presented below. The choice of coupling reagent may depend on the specific amine being used, with HATU often being preferred for less reactive or sterically hindered amines due to its high efficiency and rapid reaction kinetics.[2][3]
Protocol A: HATU-Mediated Amide Coupling
Materials:
-
3-Fluoro-4-((tritylthio)methyl)benzoic acid
-
Desired primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 3-Fluoro-4-((tritylthio)methyl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: EDC/HOBt-Mediated Amide Coupling
Materials:
-
3-Fluoro-4-((tritylthio)methyl)benzoic acid
-
Desired primary or secondary amine
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-Fluoro-4-((tritylthio)methyl)benzoic acid (1.0 eq), the desired amine (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 3: Deprotection of the Sulfanylmethyl Group
Materials:
-
Trityl-protected amide derivative
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Anhydrous Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve the trityl-protected amide (1.0 eq) in anhydrous DCM.
-
Add triisopropylsilane (2.0-5.0 eq) to the solution. TIS acts as a scavenger for the liberated trityl cation.
-
Slowly add trifluoroacetic acid (10-20 eq) to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, or until complete deprotection is observed by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final amide derivative.
Mechanism of Amide Bond Formation (HATU)
The mechanism of HATU-mediated amide coupling involves the formation of a highly reactive OAt-active ester intermediate.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Data Presentation: Representative Amide Derivatives
The following table presents hypothetical data for a series of amide derivatives synthesized from 3-Fluoro-4-((tritylthio)methyl)benzoic acid using the HATU protocol, followed by deprotection. Yields are calculated for the final, deprotected products.
| Entry | Amine | Product Name | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-3-fluoro-4-(sulfanylmethyl)benzamide | 3 | 88 |
| 2 | Aniline | 3-fluoro-N-phenyl-4-(sulfanylmethyl)benzamide | 4 | 82 |
| 3 | Morpholine | (3-fluoro-4-(sulfanylmethyl)phenyl)(morpholino)methanone | 2.5 | 91 |
| 4 | tert-Butylamine | N-tert-butyl-3-fluoro-4-(sulfanylmethyl)benzamide | 5 | 75 |
Troubleshooting and Key Considerations
-
Incomplete reaction: If the reaction stalls, consider increasing the amount of coupling reagent and base. For particularly challenging couplings, switching to a more potent coupling reagent like HATU may be beneficial.
-
Side reactions: The presence of the thiol group is the main concern. Ensure complete protection before proceeding with the amide coupling. During deprotection, the use of a scavenger like TIS is crucial to prevent side reactions of the trityl cation.
-
Purification: The final amide products may be purified by flash column chromatography or recrystallization. The choice of solvent for recrystallization will depend on the polarity of the final compound.
Conclusion
The synthesis of amide derivatives from 3-Fluoro-4-(sulfanylmethyl)benzoic acid is a versatile strategy for accessing novel chemical entities for drug discovery and development. By employing a robust thiol protection strategy and optimized amide coupling protocols, a wide range of amides can be prepared in high yields. The protocols outlined in these application notes provide a solid foundation for researchers to successfully synthesize and explore the potential of these unique molecules.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]
-
HATU - Wikipedia. Available from: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available from: [Link]
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
Sources
Troubleshooting & Optimization
Storage conditions to prevent oxidation of 3-Fluoro-4-(sulfanylmethyl)benzoic acid
Introduction
Welcome to the technical support guide for 3-Fluoro-4-(sulfanylmethyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. The primary challenge in handling this molecule is the susceptibility of its sulfanylmethyl (thiol) group to oxidation. This guide provides in-depth, experience-driven advice on storage, handling, and troubleshooting to prevent oxidative degradation.
The core principle of preserving this compound is the rigorous exclusion of atmospheric oxygen. The thiol group (-SH) is readily oxidized to form a disulfide bond (R-S-S-R), and potentially further to sulfinic or sulfonic acids, rendering the compound impure and unsuitable for most applications.[1][2] This guide will detail the best practices to maintain the compound in its reduced thiol form.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of oxidation in 3-Fluoro-4-(sulfanylmethyl)benzoic acid?
A1: While 3-Fluoro-4-(sulfanylmethyl)benzoic acid is typically a solid, visual inspection can sometimes indicate degradation. The most common sign of thiol oxidation is the formation of the corresponding disulfide. This may lead to changes in the physical appearance of the material, such as a change in color or the formation of a precipitate if the compound is in solution.[3] However, these changes can be subtle. The most reliable method for detecting oxidation is through analytical techniques. We strongly recommend performing routine quality control checks.
Q2: What are the ideal short-term and long-term storage conditions?
A2: The ideal storage conditions are dictated by the intended duration of storage and the acceptable level of degradation.
| Storage Duration | Temperature | Atmosphere | Container | Key Considerations |
| Short-Term (< 1 month) | 2-8°C (Refrigerated) | Inert Gas Blanket (Nitrogen or Argon) | Tightly sealed amber glass vial with a PTFE-lined cap | Minimize headspace in the vial. Parafilm can be wrapped around the cap for an extra seal. |
| Long-Term (> 1 month) | -20°C or -80°C (Frozen) | Inert Gas Blanket (Nitrogen or Argon) | Flame-sealed ampoule or a vial with a high-integrity septum cap | For the highest purity, storage in a glovebox under an inert atmosphere is recommended.[4] |
For long-term storage, it is crucial to use a container that provides an excellent seal against atmospheric intrusion. Repeated freeze-thaw cycles should be avoided as they can introduce moisture and oxygen, leading to degradation.[5]
Q3: Should I use Nitrogen or Argon as the inert gas?
A3: Both nitrogen and argon are effective for creating an inert atmosphere.[6] Nitrogen is the most commonly used due to its lower cost and wide availability.[7][8] However, argon is denser than air, which can be advantageous when blanketing the compound in a container that may be opened, as it is less easily displaced.[7] For highly sensitive applications or very long-term storage, argon is the preferred choice.[9]
Q4: Can I use antioxidants to prevent oxidation?
A4: While antioxidants are used to stabilize some thiol-containing compounds, their use with 3-Fluoro-4-(sulfanylmethyl)benzoic acid should be approached with caution.[10][11] The addition of an antioxidant introduces a new chemical entity into your sample, which may interfere with downstream applications. If you consider using an antioxidant, it is imperative to conduct small-scale stability studies to ensure compatibility and effectiveness. Potential antioxidants could include radical scavengers or other reducing agents, but their suitability must be experimentally verified.
Troubleshooting Guide
Problem 1: My analytical data (HPLC, NMR) shows a new, less polar impurity.
-
Likely Cause: This is a classic sign of disulfide formation. The dimerization of two molecules of 3-Fluoro-4-(sulfanylmethyl)benzoic acid via oxidation of the thiol groups will result in a larger, often less polar, molecule.
-
Verification:
-
HPLC: The impurity peak will likely have a longer retention time on a reverse-phase column.
-
NMR: In the ¹H NMR spectrum, the characteristic peak for the thiol proton (-SH) will disappear. You may also observe shifts in the peaks corresponding to the protons on the carbon adjacent to the sulfur.
-
Mass Spectrometry: Look for a mass corresponding to (2 * M - 2H), where M is the molecular weight of the parent compound.
-
-
Solution:
-
Review Storage Protocol: Immediately assess your storage conditions. Was the container properly sealed? Was the inert atmosphere adequate?
-
Purification: The oxidized impurity can often be removed by standard purification techniques such as flash chromatography or recrystallization.
-
Implement Stricter Handling: When working with the compound, use inert atmosphere techniques such as a glovebox or Schlenk line to minimize exposure to air.[12][13]
-
Problem 2: I observe a significant loss of material or poor recovery after storage.
-
Likely Cause: This could be due to more advanced oxidation to sulfonic acids, which are highly polar and may adhere to glass surfaces or behave differently during extraction and purification. Another possibility is that the compound has poor solubility in the solvent used for analysis.
-
Verification:
-
Analyze the sample using a different analytical technique, such as LC-MS, to look for more polar species.
-
Check the solubility of your compound in the solvents being used.
-
-
Solution:
-
Solvent Degassing: Before dissolving the compound, sparge your solvent with an inert gas (nitrogen or argon) for at least 30-45 minutes to remove dissolved oxygen.[14]
-
Use Fresh Solvents: Solvents like THF and ethers can form peroxides over time, which will rapidly oxidize thiols.[14] Always use freshly opened or distilled solvents.
-
Work Quickly: When handling the compound in solution, minimize the time it is exposed to the atmosphere.
-
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage
This protocol describes the standard procedure for storing an air-sensitive solid like 3-Fluoro-4-(sulfanylmethyl)benzoic acid under an inert atmosphere.
-
Place the vial containing your compound in a desiccator or a larger container with a gas inlet and outlet.
-
Connect the inlet to a source of dry nitrogen or argon.
-
Connect the outlet to a bubbler to monitor gas flow.
-
Gently flush the container with the inert gas for 5-10 minutes to displace all the air.
-
While the inert gas is still flowing, quickly and tightly cap the vial.
-
For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Store the vial at the recommended temperature (see FAQ 2).
Protocol 2: Quality Control by HPLC to Detect Oxidation
This is a general guideline for an HPLC method to monitor the purity of your compound. You may need to optimize the conditions for your specific instrument and column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Procedure:
-
Prepare a standard solution of your pure, unoxidized compound at a known concentration (e.g., 1 mg/mL).
-
Run the standard to determine the retention time of the pure compound.
-
Prepare a solution of your stored sample at the same concentration.
-
Run the sample and compare the chromatogram to the standard. The appearance of a new peak, typically with a longer retention time, indicates the presence of the disulfide impurity.
-
Visualizations
Oxidation Pathway of 3-Fluoro-4-(sulfanylmethyl)benzoic acid
Caption: The primary oxidation pathway of the thiol to a disulfide, and potential further oxidation products.
Decision Tree for Storage and Handling
Caption: A decision-making workflow for appropriate storage and handling of the compound.
References
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC. [Link]
-
How to Store Reagents. University of Rochester Department of Chemistry. [Link]
-
Handling air-sensitive reagents AL-134. MIT. [Link]
-
Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. PMC. [Link]
-
Inerting in Chemical Industries: Gas Selection & Safety Guide 2026. EPCLand. [Link]
-
Thiol-based antioxidants. ResearchGate. [Link]
-
Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons. [Link]
-
Inerting in the chemical industry. Linde. [Link]
-
Principles of Inert Atmosphere Storage. ResearchGate. [Link]
-
Handling thiols in the lab. Reddit. [Link]
-
Storage solution for oxygen sensitive liquid chemicals? Chemistry Stack Exchange. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
Thiol Oxidation Definition. Fiveable. [Link]
-
Gas Solutions for Inerting and Blanketing. Air Products via YouTube. [Link]
-
The role of thiols in antioxidant systems. PMC. [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. [Link]
-
Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. PMC. [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Parma Institutional Repository. [Link]
-
Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]
-
Thiol Handling. Reddit. [Link]
-
Thiol-based Antioxidants. PubMed. [Link]
-
Thiol‐reducing antioxidant compounds. ResearchGate. [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection. DiVA portal. [Link]
-
Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. [Link]
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- 14. reddit.com [reddit.com]
Minimizing hydrolysis side reactions during amide coupling of benzoic acids
A Guide to Minimizing Hydrolysis Side Reactions
Welcome to the technical support center for amide coupling reactions involving benzoic acids. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues. In this guide, we will delve into the persistent challenge of hydrolysis side reactions and provide actionable strategies to mitigate their impact on your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of my benzoic acid starting material in my crude reaction mixture after an amide coupling reaction. What is the likely cause?
This is a classic sign that a hydrolysis side reaction is competing with your desired amide bond formation. The activating agent you are using to make the benzoic acid's carboxyl group electrophilic is also making it highly susceptible to nucleophilic attack by any water present in the reaction. This reverts the activated acid back to the unreactive carboxylate form.[1][2]
The primary culprit is often the presence of residual water in your solvents, reagents, or glassware. Even seemingly "dry" solvents can contain enough water to cause significant hydrolysis, especially with highly reactive coupling reagents.
Q2: How does the choice of coupling reagent affect the rate of hydrolysis?
The choice of coupling reagent is critical. Reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts, each with varying reactivity and susceptibility to hydrolysis.[3]
-
Phosphonium salts (e.g., PyBOP, PyAOP) and uronium/aminium salts (e.g., HBTU, HATU, HCTU) are generally more stable to hydrolysis than the O-acylisourea intermediate formed by carbodiimides. They often incorporate activating additives like HOBt or HOAt directly into their structure, which can lead to cleaner reactions.
Here's a conceptual diagram illustrating the competing pathways:
Caption: Competing pathways in amide coupling.
Q3: What role does the base play in hydrolysis? Can it make things worse?
Yes, the choice and amount of base can significantly influence the extent of hydrolysis. A base is typically required to deprotonate the amine nucleophile, increasing its reactivity.[8] However, strong or excess base can also promote unwanted side reactions.
For instance, using a strong, nucleophilic base can directly compete with your desired amine in attacking the activated carboxylic acid. Furthermore, some bases can accelerate the degradation of certain coupling reagents, leading to a higher likelihood of hydrolysis. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are generally preferred.[8]
Q4: Are there any "tricks of the trade" for minimizing water in my reaction?
Absolutely. Rigorous exclusion of water is paramount. Here are some field-proven tips:
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) and dimethylformamide (DMF) are hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Storage: Store hygroscopic reagents, especially coupling agents and bases, in a desiccator.
-
Glassware: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere.[9]
-
Molecular Sieves: Add activated molecular sieves to your reaction mixture to scavenge any trace amounts of water.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low yield of amide, recovery of benzoic acid | Hydrolysis of the activated intermediate. | 1. Ensure all reagents and solvents are anhydrous.[9]2. Switch to a more hydrolysis-resistant coupling reagent (e.g., HATU, PyBOP).3. Add the amine to the reaction mixture before or concurrently with the coupling reagent. |
| Formation of an N-acylurea byproduct | This is a common side reaction with carbodiimide reagents where the O-acylisourea intermediate rearranges.[6][7] | 1. Add an activating agent like HOBt or NHS. This will trap the O-acylisourea as a more stable active ester, which is less prone to rearrangement.[2]2. Lower the reaction temperature. |
| Reaction is sluggish or incomplete | Steric hindrance of the benzoic acid or amine. | 1. Increase the reaction temperature.2. Use a more powerful coupling reagent like HATU or COMU.3. Consider converting the benzoic acid to its more reactive acid chloride.[5][10] |
| Racemization of chiral centers | Over-activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[7][11] | 1. Use a coupling reagent known for low racemization, often in conjunction with an additive like HOBt or HOAt.2. Employ a weaker base like sym-collidine.[8]3. Perform the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of Benzoic Acid using HATU
This protocol is a good starting point for many benzoic acid derivatives, as HATU is known for its high efficiency and relative stability to hydrolysis.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF or DCM.
-
Addition of Reagents: Add the amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Two-Step Procedure using EDC/NHS for Water-Soluble or Sensitive Substrates
This method is particularly useful when working with water-soluble components or when the amine is precious, as it allows for the pre-activation of the benzoic acid.[1][2]
-
Activation: In an anhydrous solvent, dissolve the benzoic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq). Stir at room temperature for 1-2 hours to form the NHS-activated ester.
-
Coupling: In a separate flask, dissolve the amine (1.0 eq) in a suitable solvent. Add the pre-activated NHS ester solution to the amine solution.
-
Reaction and Work-up: Stir at room temperature until the reaction is complete. The work-up procedure is similar to Protocol 1.
Caption: Workflow for two-step EDC/NHS coupling.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available from: [Link]
-
Hydrolysis of Esters and Amides. Dalal Institute. Available from: [Link]
-
EDAC – Water soluble Carbodiimide. Actim (S.R.L.). Available from: [Link]
-
Reactions of Amides. Save My Exams. (2025, January 4). Available from: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. (2018, June 2). Available from: [Link]
-
Base-Catalyzed Hydrolysis of Amides. Chemistry Steps. (2022, June 25). Available from: [Link]
-
Gilles, M. A., Hudson, A. Q., & Borders, C. L., Jr. (1990). Stability of water-soluble carbodiimides in aqueous solution. Analytical Biochemistry, 184(2), 244–248. Available from: [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019, October 7). Available from: [Link]
-
Iadanza, M. G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1947–1953. Available from: [Link]
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. (2015, March 10). Available from: [Link]
-
What is carbodiimide? HyMax Anti-hydrolysis Additive. (2021, August 11). Available from: [Link]. Hymax-stabilizer.com/what-is-carbodiimide/
-
How to produce amide from Benzoic acid and amine directly? ResearchGate. (2012, October 12). Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606-631. Available from: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022, August 29). Available from: [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. (2020, February 26). Available from: [Link]
-
Weiner, B., & Hart, H. (1999). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas-Phase and Aqueous Solution Profiles and the Role of Solvation. Journal of the American Chemical Society, 121(41), 9574-9582. Available from: [Link]
-
11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. (2022, July 20). Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
-
Direct conversion of amides to esters. Chemistry Stack Exchange. (2017, February 28). Available from: [Link]
-
Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Nature Communications, 14(1), 7056. (2023). Available from: [Link]
-
Hydrolysis reactions - esters and amides. YouTube. (2022, November 7). Available from: [Link]
-
amide coupling help. Reddit. (2022, March 24). Available from: [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. (2022, November 17). Available from: [Link]
-
21.7: Chemistry of Amides. Chemistry LibreTexts. (2024, September 30). Available from: [Link]
Sources
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- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
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- 4. carbodiimide.com [carbodiimide.com]
- 5. researchgate.net [researchgate.net]
- 6. EDAC – Water soluble Carbodiimide – Actim [actim.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. bachem.com [bachem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Controlling pH for selective thiol alkylation of 3-Fluoro-4-(sulfanylmethyl)benzoic acid
Topic: pH Control for 3-Fluoro-4-(sulfanylmethyl)benzoic acid Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
The Mechanistic Basis: The "Why" Behind the Protocol
To achieve high selectivity for the thiol (-SH) over the carboxylic acid (-COOH), you must exploit the difference in nucleophilicity and acidity (pKa) between the two functional groups.[2]
Substrate Analysis: 3-Fluoro-4-(sulfanylmethyl)benzoic acid
This molecule presents a classic "Hard vs. Soft" nucleophile competition.[1][2]
| Functional Group | Electronic Character | Estimated pKa | Nucleophile Type | Reactivity Profile |
| Carboxylic Acid (Ar-COOH) | Hard | ~3.8 – 3.9* | Hard (O-center) | Electrostatic driven.[1][2] Reacts with hard electrophiles (e.g., acyl chlorides).[1][2] |
| Benzylic Thiol (Ar-CH₂-SH) | Soft | ~9.0 – 9.2** | Soft (S-center) | Orbital driven (HOMO-LUMO).[1][2] Reacts with soft electrophiles (e.g., maleimides, alkyl halides).[1][2] |
*Lower than unsubstituted benzoic acid (4.[1][2]2) due to the electron-withdrawing 3-Fluoro group. **Slightly lower than benzyl mercaptan (9.[1][2]4) due to the inductive effect of the fluorinated ring.
The Selectivity Sweet Spot (pH 7.2 – 8.0)
At this pH range:
-
The Carboxylate is fully deprotonated (
).[1][2] It exists as an anion but is highly solvated by water, reducing its nucleophilicity.[1][2] -
The Thiol is in equilibrium.[1][2] Although
, a small fraction exists as the thiolate anion ( ).[2] -
The Kinetic Win: The thiolate anion is a super-nucleophile .[1][2] Even at low concentrations, it reacts with soft electrophiles orders of magnitude faster than the carboxylate.[2] As
is consumed, the equilibrium shifts to generate more, driving the reaction to completion without touching the carboxylate.[2]
Standard Operating Procedure (SOP)
Objective: Selective S-alkylation with an alkyl halide or maleimide.
Reagents
-
Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.5.
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).[1][2] Note: Avoid DTT if using maleimides.
-
Solvent: Co-solvent system (Buffer/DMF or Buffer/DMSO) if the electrophile is hydrophobic.[1][2]
Workflow Diagram
The following logic flow ensures process integrity.
Figure 1: Decision tree for pH control during thiol alkylation. Maintaining pH 7.2–8.0 is critical for balancing reactivity and preventing oxidation.[1]
Step-by-Step Protocol
-
Solubilization: Dissolve 3-Fluoro-4-(sulfanylmethyl)benzoic acid in the minimum amount of DMF or DMSO (if not water-soluble).
-
Buffering: Dilute into degassed Phosphate Buffer (100 mM, pH 7.5). Final organic solvent concentration should be <20% to maintain buffering capacity.[1][2]
-
Reduction (Critical): Add 1.1 equivalents of TCEP. Incubate for 10 minutes.
-
Alkylation: Add 1.0–1.2 equivalents of the electrophile dropwise.
-
Monitoring: Monitor by LC-MS.
-
Quenching: Once complete, acidify to pH 3 with dilute HCl to quench the reaction and protonate the carboxylic acid for extraction.
Troubleshooting & FAQs
Q1: I see a major impurity with Mass = [2x Substrate - 2]. What happened? A: You have formed the disulfide dimer.[1][2]
-
Cause: Oxidation of the thiol.[1][2][3][4] This happens if the pH is too high (>9) or if oxygen is present.[1][2]
-
Fix:
Q2: I am getting O-alkylation (ester formation) alongside S-alkylation. How do I stop this? A: You are likely using a "hard" electrophile or an aprotic solvent environment that exposes the carboxylate.[1][2]
-
Cause: If you use a highly reactive alkylating agent (like methyl iodide) in pure DMF/acetone with a base like
, the carboxylate becomes a naked anion and reacts.[1][2] -
Fix:
Q3: My substrate is not dissolving in the pH 7.5 buffer. A: The 3-Fluoro group and the aromatic ring make the molecule somewhat hydrophobic despite the acid group.[1][2]
-
Fix: Dissolve the substrate in a small volume of DMSO first, then slowly add the buffer.[1] Alternatively, adjust the starting pH to 8.0 to fully ionize the carboxylate (solubilizing it), add the TCEP, and then lower the pH to 7.0–7.5 for the alkylation step if necessary.[2]
Q4: Can I use DTT instead of TCEP? A: Only if your electrophile is NOT a maleimide.
-
Reason: DTT contains two thiols.[1][2] It will react with maleimides, consuming your alkylating agent.[1][2] TCEP is a phosphine and does not react with maleimides or alkyl halides under standard conditions.[1][2]
References
-
Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1][2] Academic Press.[2] (Chapter 2: Functional Targets).
-
Nagy, P., et al. (2007).[2] "Thiol-disulfide exchange reactions in biology." Antioxidants & Redox Signaling.[1][2] (Discusses the pKa dependence of thiol oxidation).
-
University of Wisconsin-Madison. "Evans pKa Table."[2] (Standard reference for pKa values of benzoic acid and benzylic thiol derivatives).
-
Chalker, J. M., et al. (2009).[1][2] "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology."[1][2] Chemistry – An Asian Journal.[1][2] (Review of selective S-alkylation strategies). [2]
Sources
Validation & Comparative
Comparative Reactivity Analysis: 3-Fluoro-4-(sulfanylmethyl)benzoic acid vs. 4-mercaptomethylbenzoic acid
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of modern drug development, particularly in the design of antibody-drug conjugates (ADCs) and targeted therapeutics, bifunctional linker molecules are of paramount importance. The precise reactivity of their functional groups governs conjugation efficiency, stability, and ultimately, therapeutic efficacy. This guide provides an in-depth, objective comparison of two such molecules: 3-Fluoro-4-(sulfanylmethyl)benzoic acid and its non-fluorinated analog, 4-mercaptomethylbenzoic acid .
We will dissect how the subtle introduction of a single fluorine atom fundamentally alters the electronic properties and, consequently, the chemical behavior of the molecule. This analysis is grounded in established chemical principles and supported by detailed experimental protocols designed to quantify these differences, empowering researchers to make informed decisions in their molecular design and conjugation strategies.
The Decisive Influence of Fluorine: A Structural and Electronic Overview
At first glance, the two molecules are structurally analogous, each featuring a benzoic acid core with a sulfanylmethyl (or mercaptomethyl) group. The critical distinction lies in the fluorine atom at the C3 position of the fluorinated compound, ortho to the sulfanylmethyl group and meta to the carboxylic acid. This strategic placement has profound electronic consequences.
-
4-mercaptomethylbenzoic acid : The primary electronic influences are the electron-withdrawing carboxylic acid group and the weakly electron-donating sulfanylmethyl group.
-
3-Fluoro-4-(sulfanylmethyl)benzoic acid : The fluorine atom introduces a powerful inductive effect (-I) , withdrawing electron density from the aromatic ring through the sigma bond network due to its high electronegativity.[1][2] This effect is potent and distance-dependent. Fluorine also possesses a lone pair that can be donated into the aromatic π-system, a mesomeric or resonance effect (+M) .[1][3] However, for halogens, the inductive effect overwhelmingly dominates the resonance effect.
The diagram below illustrates the dominant electronic forces at play in the fluorinated molecule.
Caption: Electronic effects in 3-Fluoro-4-(sulfanylmethyl)benzoic acid.
This electron withdrawal by the fluorine atom is the central thesis of our comparison, impacting both the carboxylic acid and the thiol functional groups.
Reactivity at the Carboxylic Acid Moiety
The primary reaction center of the benzoic acid group is the acidic proton and the electrophilic carbonyl carbon. The fluorine substituent significantly modulates reactivity at both sites.
Acidity (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, thereby increasing the acidity (i.e., lowering the pKa).[2]
-
4-mercaptomethylbenzoic acid : The pKa is primarily determined by the carboxylic acid group itself, with minor influence from the para-substituent.
-
3-Fluoro-4-(sulfanylmethyl)benzoic acid : The strongly electron-withdrawing fluorine atom, positioned meta to the carboxyl group, significantly pulls electron density from the ring and the carboxylate anion.[1][4] This inductive stabilization of the conjugate base makes the fluorinated acid substantially stronger.
| Compound | Predicted Effect of Fluorine | Expected pKa | Relative Acidity |
| 4-mercaptomethylbenzoic acid | Baseline | ~4.3 - 4.5 | Weaker Acid |
| 3-Fluoro-4-(sulfanylmethyl)benzoic acid | Strong -I effect stabilizes conjugate base | ~3.8 - 4.0 | Stronger Acid |
| Table 1. Comparison of predicted carboxylic acid acidity. |
Esterification and Amidation Reactivity
The rate of nucleophilic acyl substitution (e.g., Fischer esterification, amide bond formation) is dictated by the electrophilicity of the carbonyl carbon.
-
4-mercaptomethylbenzoic acid : Exhibits standard reactivity for a substituted benzoic acid.
-
3-Fluoro-4-(sulfanylmethyl)benzoic acid : The fluorine's inductive withdrawal of electron density makes the carbonyl carbon more electron-deficient and thus more electrophilic. This heightened electrophilicity facilitates nucleophilic attack, leading to faster reaction rates for esterification and amidation under identical conditions.[1]
This enhanced reactivity can be a significant advantage, potentially allowing for milder reaction conditions, reduced reaction times, and higher yields in conjugation protocols.
Reactivity at the Thiol Moiety
The thiol group is a versatile functional handle, prized for its potent nucleophilicity, particularly in its deprotonated thiolate form (RS⁻). It is commonly used in Michael additions and SN2 reactions for bioconjugation.
Thiol Acidity and Nucleophilicity
A thiol's utility is a balance between its acidity (ease of forming the reactive thiolate) and its inherent nucleophilicity.
-
4-mercaptomethylbenzoic acid : The thiol group's properties are standard for an alkyl thiol.
-
3-Fluoro-4-(sulfanylmethyl)benzoic acid : The fluorine's -I effect extends to the sulfanylmethyl group. This has two competing consequences:
-
Increased Acidity : By withdrawing electron density, the fluorine atom stabilizes the thiolate anion, making the thiol proton more acidic (lower pKa). This means a higher concentration of the reactive thiolate anion will be present at a given pH compared to the non-fluorinated analog.
-
Decreased Nucleophilicity : The same electron withdrawal reduces the electron density on the sulfur atom, making both the neutral thiol (RSH) and the thiolate anion (RS⁻) less nucleophilic.[5][6]
-
The net effect on reaction rate depends on the specific reaction and conditions (especially pH). However, in many contexts, the decrease in intrinsic nucleophilicity is the more dominant factor, leading to slower reaction rates for the fluorinated compound. This is a critical consideration for applications like thiol-maleimide "click" chemistry.
| Compound | Predicted Thiol pKa | Predicted Nucleophilicity |
| 4-mercaptomethylbenzoic acid | ~9.5 | Higher |
| 3-Fluoro-4-(sulfanylmethyl)benzoic acid | < 9.5 | Lower |
| Table 2. Comparison of predicted thiol properties. |
Experimental Verification: Protocols for Quantitative Comparison
To move from prediction to empirical data, the following self-validating protocols are presented. They are designed to be robust, reproducible, and directly address the key reactivity questions.
Protocol 1: Determination of Carboxylic Acid pKa via Potentiometric Titration
This protocol provides a definitive measure of acid strength.
Caption: Workflow for potentiometric pKa determination.
-
Objective : To accurately measure and compare the pKa of the carboxylic acid group for both compounds.
-
Materials :
-
3-Fluoro-4-(sulfanylmethyl)benzoic acid
-
4-mercaptomethylbenzoic acid
-
0.1 M standardized NaOH solution
-
Deionized water, ethanol (or other suitable co-solvent for dissolution)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
-
Procedure :
-
Accurately weigh ~0.1 mmol of the benzoic acid derivative and dissolve it in a suitable volume (e.g., 40 mL water with 10 mL ethanol) in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.
-
Record the initial pH of the solution.
-
Begin adding the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Continue this process until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).
-
Repeat the entire titration for the second compound.
-
-
Data Analysis :
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point (the point of steepest inflection). The volume at this point is V_eq.
-
The half-equivalence point is at V_eq / 2. The pKa of the carboxylic acid is equal to the pH of the solution at this half-equivalence point.
-
Compare the experimentally determined pKa values.
-
Protocol 2: Comparative Kinetic Analysis of Thiol Nucleophilicity
This protocol uses the classic Ellman's Reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, to quantify the rate of a thiol-disulfide exchange reaction, which is directly dependent on the thiol's nucleophilicity.
Caption: Workflow for kinetic analysis using Ellman's Reagent.
-
Objective : To compare the nucleophilic reactivity of the thiol group of each compound.
-
Materials :
-
3-Fluoro-4-(sulfanylmethyl)benzoic acid
-
4-mercaptomethylbenzoic acid
-
DTNB (Ellman's Reagent)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis spectrophotometer with kinetic measurement capabilities
-
Cuvettes
-
-
Procedure :
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO) and DTNB (e.g., 10 mM in the phosphate buffer).
-
In a cuvette, add the phosphate buffer and a small volume of the test compound stock solution to reach a final concentration (e.g., 100 µM).
-
Place the cuvette in the spectrophotometer and zero the instrument at 412 nm.
-
To initiate the reaction, add a small volume of the DTNB stock solution (e.g., to a final concentration of 200 µM), mix rapidly, and immediately start recording the absorbance at 412 nm every 5-10 seconds for several minutes. The yellow product, 2-nitro-5-thiobenzoate (TNB²⁻), has a high molar absorptivity at this wavelength.
-
Repeat the experiment for the other compound, ensuring identical concentrations and conditions.
-
-
Data Analysis :
-
Plot Absorbance at 412 nm (y-axis) versus time (x-axis).
-
Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.
-
Compare the initial rates for the two compounds. The compound with the higher rate has the more nucleophilic thiol under these assay conditions.
-
Summary and Implications for Drug Development
The data gathered from these experiments will allow for a quantitative comparison, which we predict will align with the following summary:
| Property | 4-mercaptomethylbenzoic acid | 3-Fluoro-4-(sulfanylmethyl)benzoic acid | Rationale | Implication for Application |
| Carboxylic Acid pKa | Higher (weaker acid) | Lower (stronger acid) | Fluorine's -I effect stabilizes the carboxylate anion. | The fluorinated compound is better for reactions requiring an activated carboxyl group (e.g., faster amide bond formation). |
| Thiol pKa | Higher (less acidic) | Lower (more acidic) | Fluorine's -I effect stabilizes the thiolate anion. | The fluorinated thiol will deprotonate at a lower pH, but this may not translate to faster reactions. |
| Thiol Nucleophilicity | Higher | Lower | Fluorine's -I effect reduces electron density on the sulfur atom. | The non-fluorinated compound is likely superior for conjugation reactions relying on thiol nucleophilicity (e.g., thiol-maleimide). |
The choice between 3-Fluoro-4-(sulfanylmethyl)benzoic acid and 4-mercaptomethylbenzoic acid is not a matter of one being universally "better," but rather a strategic decision based on the desired reactivity profile.
-
Choose 3-Fluoro-4-(sulfanylmethyl)benzoic acid when the primary goal is to leverage the carboxylic acid functionality. Its lower pKa and more electrophilic carbonyl carbon can facilitate more efficient and rapid amide bond or ester formation, a crucial step in attaching the linker to a payload or polymer.
-
Choose 4-mercaptomethylbenzoic acid when the thiol's nucleophilic reactivity is paramount. For conjugations to proteins via maleimide chemistry or for SN2-type reactions, its higher nucleophilicity will likely result in faster and more efficient coupling.
By understanding the fundamental electronic effects of the fluorine substituent, and by quantifying these effects with robust experimental protocols, researchers can select the optimal bifunctional building block, leading to more controlled, efficient, and reproducible synthesis of complex therapeutic agents.
References
-
Effect of Fluorination on Thiol Reactivity : A study on the reaction of 4,4,4-trifluorobutanethiol which discusses differences in reactivity arising from the presence of fluorine. ACS Publications. [Link]
-
Fluorine-Thiol Displacement Reaction : This paper describes a specific reaction involving fluorine and thiols, highlighting the chemoselectivity and factors influencing reactivity. Nature Communications. [Link]
-
Acidity of para-Fluorobenzoic Acid vs. para-Chlorobenzoic Acid : A discussion on Quora detailing the interplay of inductive and mesomeric effects of halogens on benzoic acid acidity. Quora. [Link]
-
PubChem Entry for 4-(Mercaptomethyl)benzoic acid : Comprehensive chemical data for 4-(mercaptomethyl)benzoic acid. National Institutes of Health. [Link]
-
PubChem Entry for 4-Mercaptobenzoic acid : Comprehensive chemical data for 4-mercaptobenzoic acid, a related compound. National Institutes of Health. [Link]
-
Substituent Effects on Acidity : An educational resource from Chemistry LibreTexts explaining how inductive effects of substituents like fluorine alter carboxylic acid acidity. Chemistry LibreTexts. [Link]
-
The Dark Side of Fluorine : An article discussing the chemical instability and reactivity of C-F bonds in certain contexts, including displacement by biological nucleophiles like thiols. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Comparing the Binding Affinity of Fluorinated Fragment Libraries
For researchers, scientists, and drug development professionals, fragment-based drug discovery (FBDD) has emerged as a powerful paradigm for identifying novel lead compounds. By screening small, low-molecular-weight fragments, FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency. The strategic incorporation of fluorine into these fragments has further revolutionized the field. Fluorine's unique properties—its high electronegativity, small size, and the presence of a sensitive 19F NMR handle—offer significant advantages in detecting and characterizing the weak binding events typical of fragments.[1][2]
This guide provides an in-depth comparison of commercially available fluorinated fragment libraries and the primary biophysical techniques used to assess their binding affinity. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you to make informed decisions in your FBDD campaigns.
Comparative Overview of Commercial Fluorinated Fragment Libraries
The success of any FBDD campaign hinges on the quality and diversity of the fragment library. Several vendors offer specialized fluorinated fragment libraries, each with its own design philosophy. Below is a comparative summary of some of the leading commercial libraries.
| Feature | Enamine | Life Chemicals | Maybridge (Thermo Fisher) | Otava Chemicals |
| Library Size | ~6,400 compounds in the full collection; smaller diversity sets available (e.g., 1,000 and 1,280 compounds).[3][4] | Over 10,500 compounds in the full library; a diversity set of 1,600 fragments is available.[1] | A collection of over 5,300 fluorinated compounds, with a specific 19F fragment library of ~400-500 compounds.[5][6] | A 19F NMR fluorine-containing fragment library of 1,122 compounds.[7] |
| Key Design Principles | Emphasis on high structural quality, removal of problematic compounds (e.g., those with multiple stereocenters, prone to aggregation), and ease of 19F NMR interpretation.[3][4] | Focus on structural diversity, broad coverage of chemical space, and varied local fluorine environments. Offers pre-made "cocktails" of 10 fragments with dissimilar 19F chemical shifts.[8][9] | "Rule of Three" (Ro3) compliance, removal of Pan Assay Interference Compounds (PAINS), and experimentally confirmed solubility.[6][10] | All fragments contain at least one monofluoromethyl or monotrifluoromethyl group. Removal of reactive functional groups and compounds with potential for undesirable effects.[7] |
| Physicochemical Properties | Full Ro3 compliance, experimentally confirmed solubility in PBS (1 mM) and DMSO (200 mM).[3] | Generally adhere to fragment-like properties (e.g., 130 < MW < 300, -2.6 < ClogP < 3.9).[8] | Ro3 compliant (MW < 300, logP ≤ 3, rotatable bonds ≤ 4).[5] | Adherence to fragment-like properties with removal of compounds containing more than 4 halogen atoms.[7] |
| Special Features | Provides 19F NMR chemical shifts for all compounds in aqueous and DMSO solutions.[3] Offers a large number of in-stock analogs for hit follow-up.[3] | Offers pre-cocktailed libraries for efficient 19F NMR screening.[8][9] Provides experimental solubility data for a large portion of their fragment collection.[11] | Developed in collaboration with Argenta and the University of Kent.[12] Provides NMR spectra for each compound in DMSO and aqueous conditions.[6] | Focus on simple fluorine motifs to aid in NMR spectral interpretation.[7] |
Core Methodologies for Binding Affinity Assessment
The weak binding affinities of fragments necessitate the use of highly sensitive biophysical techniques. For fluorinated fragments, three methods stand out: 19F NMR spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
19F NMR Spectroscopy: The Power of the Fluorine Probe
19F NMR is a cornerstone technique for screening fluorinated fragment libraries. Its high sensitivity, the large chemical shift dispersion of the 19F nucleus, and the absence of background signals from biological macromolecules make it an ideal primary screening method.[13][14] Ligand-observed 19F NMR experiments monitor changes in the fluorine signal of the fragments upon binding to the target protein.
The choice of specific 19F NMR experiments is driven by the need to efficiently and accurately identify true binding events while minimizing false positives. A typical workflow involves a primary screen to identify potential hits, followed by secondary validation and characterization. The use of cocktails, or mixtures of fragments, in the primary screen significantly increases throughput.[8][9]
1. Sample Preparation: a. Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4). The final protein concentration for the assay is typically in the low micromolar range (e.g., 10-50 µM). b. Prepare stock solutions of the fluorinated fragment cocktails in a deuterated solvent (e.g., DMSO-d6) at a high concentration (e.g., 100 mM). c. In an NMR tube, add the protein solution and a reference compound. d. Acquire a baseline 1D 19F NMR spectrum of the protein alone. e. Add a small aliquot of the fragment cocktail to the NMR tube to a final concentration typically between 100 µM and 1 mM per fragment.
2. Primary Screening (Hit Identification): a. Acquire a 1D 19F NMR spectrum of the protein-fragment mixture. b. Compare the spectrum with and without the protein. A significant decrease in signal intensity or line broadening of a specific fragment's peak indicates a potential binding event. c. For enhanced sensitivity to weak binders, a Carr-Purcell-Meiboom-Gill (CPMG) or other relaxation-filtered experiment can be used. These experiments selectively attenuate the signals of unbound, fast-tumbling fragments, making the signals of bound fragments more apparent.[5]
3. Hit Deconvolution and Validation: a. For cocktails containing multiple hits, screen each fragment from the hit cocktail individually to identify the active compound(s). b. Confirm the binding by performing a protein titration experiment with the individual hit fragment. Observe a dose-dependent change in the 19F signal (chemical shift perturbation or line broadening).
4. Affinity Estimation: a. To estimate the dissociation constant (Kd), titrate the fragment into a solution of the target protein and monitor the change in the 19F chemical shift or signal intensity. b. Fit the resulting binding isotherm to a suitable binding model to calculate the Kd. For weak binders, competition experiments with a known ligand can also be employed.[9]
Caption: Workflow for 19F NMR Fragment Screening.
A study by Fisher Scientific describes the screening of a Maybridge-derived fluorinated fragment library against the first bromodomain of BRD4 (BRD4 BD1).[11] Using a 19F CPMG NMR experiment, they were able to screen mixtures of up to ten compounds and readily detect binders. This approach not only identified hits but also flagged compound aggregators, which are a common source of false positives in fragment screening.[5] The ability to quickly identify both binders and problematic compounds in a single experiment highlights the efficiency of the 19F NMR screening approach.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. It is highly sensitive and can detect the binding of low-molecular-weight fragments.[15] A key advantage of SPR is its ability to provide kinetic data (association and dissociation rates), in addition to affinity data (Kd).
The experimental design in SPR is focused on ensuring high-quality, reproducible data by minimizing non-specific binding and artifacts. The target protein is typically immobilized on the sensor chip, and the fragments are flowed over the surface. A reference flow cell, either blank or with an unrelated protein, is crucial for subtracting bulk refractive index changes and identifying non-specific binders.
1. Chip Preparation and Protein Immobilization: a. Select a suitable sensor chip (e.g., a CM5 chip for amine coupling). b. Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). c. Immobilize the target protein to the desired density on one flow cell. d. Deactivate the remaining active esters with ethanolamine. e. Use an adjacent flow cell as a reference, either leaving it blank or immobilizing an irrelevant protein.
2. Primary Screening: a. Prepare the fragment library in a suitable running buffer, ensuring the DMSO concentration is matched between the samples and the running buffer to minimize bulk shifts. b. Inject the fragments at a single high concentration (e.g., 100-250 µM) over the target and reference flow cells.[6] c. Monitor the binding response (in Resonance Units, RU). A response significantly above the baseline and the reference channel indicates a potential hit.
3. Hit Validation and Affinity Determination: a. For the identified hits, perform a dose-response analysis by injecting the fragments over a range of concentrations. b. Fit the equilibrium binding responses against the fragment concentrations to a steady-state affinity model to determine the Kd. c. For a more detailed analysis, fit the association and dissociation phases of the sensorgrams to a kinetic model to determine the on-rate (ka) and off-rate (kd), from which the Kd can also be calculated (Kd = kd/ka).
Caption: Workflow for SPR-based Fragment Screening.
In a fragment screening campaign against the first bromodomain of BRD3, 908 fragments were screened at 250 µM using SPR.[6] This initial screen identified 275 potential hits. By carefully analyzing the sensorgram shape and comparing the response on the target and reference flow cells, the number of validated hits was reduced to 148. Subsequent X-ray crystallography confirmed the binding mode for six of the nine fragments that were further investigated. The highest affinity fragment identified had a Kd of less than 10 µM.[6] This case study demonstrates the power of SPR in rapidly screening a fragment library and triaging hits for further structural studies.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event. It is a solution-based technique that does not require labeling or immobilization. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS).
ITC experiments are designed to accurately measure the small heat changes associated with fragment binding. This requires careful matching of the buffers for the protein and fragment solutions to minimize heats of dilution. Due to the lower throughput of ITC compared to 19F NMR and SPR, it is typically used as a secondary screening method to validate hits from a primary screen and provide detailed thermodynamic information.
1. Sample Preparation: a. Dialyze the target protein extensively against the final ITC buffer. b. Dissolve the fragment hit in the final dialysis buffer. Ensure the DMSO concentration is identical in the protein and fragment solutions. c. Thoroughly degas both the protein and fragment solutions.
2. ITC Experiment: a. Load the protein solution into the sample cell of the calorimeter. b. Load the fragment solution into the injection syringe. c. Set the experimental parameters, including the injection volume, spacing between injections, and the cell temperature. d. Perform a series of injections of the fragment into the protein solution.
3. Data Analysis: a. Integrate the heat pulses from each injection to determine the heat change per injection. b. Plot the heat change against the molar ratio of fragment to protein. c. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The ΔS can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)), where Ka = 1/Kd.
Sources
- 1. Discovery of BRD4 bromodomain inhibitors by fragment-based high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Fragment Library - Enamine [enamine.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. The 3F Library: Fluorinated Fsp3 -Rich Fragments for Expeditious 19 F NMR Based Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. api.proanalytica.com [api.proanalytica.com]
- 13. criver.com [criver.com]
- 14. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: High-Sensitivity ATR-FTIR vs. Raman & Transmission Modes for Carboxylic Acid/Thiol Co-Detection
[1]
Executive Summary: The "Signal-to-Noise" Conflict[1]
In drug development—particularly with cysteine derivatives, peptide linkers, and surface-functionalized ligands—researchers frequently encounter a specific analytical blind spot: the co-analysis of Carboxylic Acids (-COOH) and Thiols (-SH) .[1]
While theoretically distinct, these signals present a practical adversarial relationship in Infrared (IR) spectroscopy.[1] The carboxylic acid moiety acts as a spectral "bully," producing a massive, broad O-H stretching envelope (3300–2500 cm⁻¹) driven by strong hydrogen-bonded dimerization.[1] This envelope frequently buries the Thiol S-H stretch , a notoriously weak and sharp signal located at ~2550 cm⁻¹.[1]
This guide compares the performance of High-Sensitivity ATR-FTIR (Attenuated Total Reflectance) against traditional Transmission IR (KBr) and Raman spectroscopy.[1] While Raman is often cited as superior for thiols, this guide demonstrates how optimized ATR-FTIR protocols can achieve necessary detection limits for regulatory environments where IR is the required standard.[1]
Comparative Technology Analysis
The following table summarizes the performance of the primary spectroscopic modalities for this specific functional group pairing.
Table 1: Performance Matrix (Acid/Thiol Co-Detection)
| Feature | High-Sensitivity ATR-FTIR (Diamond/Ge) | Transmission IR (KBr Pellet) | Raman Spectroscopy (785/1064 nm) |
| Primary Mechanism | Absorption (Dipole Change) | Absorption (Dipole Change) | Scattering (Polarizability Change) |
| -COOH Detection | Excellent. Distinct C=O and broad O-H.[1] | Good , but KBr moisture interferes with O-H region.[1] | Weak. O-H is often invisible; C=O is moderate.[1] |
| -SH Detection | Challenging. Weak dipole change; often masked by Acid O-H tail.[1] | Moderate. Longer pathlength helps, but scattering losses occur.[1] | Superior. S-H is a strong, sharp scatterer.[1] |
| Water Interference | Low (with background subtraction).[1] | High (Hygroscopic KBr adds O-H noise). | Negligible.[1] |
| Sample Prep | Minimal (Direct contact). | High (Grinding/Pressing).[1] | None (Direct focus). |
| Regulatory Status | Gold Standard (USP <854>).[1] | Legacy Standard. | Often requires orthogonal validation.[1] |
Analyst Note: While Raman is the "easy" answer for thiols, it often fails to adequately characterize the carbonyl environment of the acid. For comprehensive characterization (e.g., confirming linker integrity in Antibody-Drug Conjugates), ATR-FTIR remains the necessary tool, provided the protocol below is followed.
Mechanistic Deep Dive: Why the Signals Conflict
To optimize detection, one must understand the underlying physics. IR intensity is governed by the change in dipole moment (
-
Carboxylic Acid (The Mask): The O-H bond is highly polar.[1] Furthermore, carboxylic acids form stable dimers (cyclic pairs) via hydrogen bonding.[1] This widens the vibrational energy distribution, spreading the O-H peak across nearly 1000 wavenumbers (3300–2500 cm⁻¹), effectively creating a "spectral wall."[1]
-
Thiol (The Target): The S-H bond is less polar than O-H.[1] Its stretching vibration involves a small change in dipole moment, resulting in a weak IR signal.[1] However, because Sulfur is massive, the frequency is lower (2550 cm⁻¹), placing it exactly where the "tail" of the Acid O-H dimer absorption lands.[1]
Visualization: Signal Generation Logic
The following diagram illustrates the physical causality determining why the Thiol signal is often lost.
Figure 1: Mechanistic pathway showing how hydrogen-bonded dimerization of carboxylic acids creates the spectral broadening that masks the weak thiol dipole signal.[1]
Experimental Protocol: Unmasking the Thiol
To successfully detect -SH in the presence of -COOH using ATR-FTIR, you cannot rely on standard "scan and go" methods.[1] You must break the spectral interference.
Validated Workflow for High-Sensitivity Detection
Prerequisites:
-
Instrument: FTIR with DTGS or MCT detector (MCT preferred for sensitivity).
-
Accessory: Single-bounce Diamond ATR (high throughput).
-
Resolution: 2 cm⁻¹ (standard 4 cm⁻¹ is often insufficient to resolve the sharp S-H from the broad O-H).[1]
Step 1: Moisture Elimination (Critical)
Water vapor and adsorbed moisture absorb broadly in the O-H region, exacerbating the carboxylic acid interference.[1]
-
Action: Vacuum dry the sample for 30 minutes prior to analysis.
-
Why: Removes non-bonded O-H signals that artificially inflate the baseline near 3000 cm⁻¹.
Step 2: The "Dimer Shift" Technique
If the S-H peak is invisible, you must disrupt the carboxylic acid dimers.
-
Action: Dissolve the sample in a non-polar solvent (e.g., CCl₄ or CH₂Cl₂, if solubility permits) or a dilute solution of CHCl₃.[1]
-
Why: Dilution breaks the hydrogen-bonded dimers (shifting the broad O-H at 3000 cm⁻¹ to a sharp "free" O-H at ~3500 cm⁻¹).[1] This clears the window at 2550 cm⁻¹, revealing the thiol peak (Silverstein et al., 2005).[1]
Step 3: Spectral Subtraction
-
Action: Run a "blank" spectrum of the carboxylic acid analog (without the thiol) if available, or a pure solvent background.[1]
-
Action: Perform 1:1 subtraction.[1]
-
Result: The broad acid envelope is subtracted out, leaving the sharp S-H residual.[1]
Visualization: Analysis Workflow
Figure 2: Decision tree for unmasking thiol signals. The dilution step is the "secret weapon" to shift the interfering acid signal.
Data Interpretation Guide
When analyzing the spectra, use the following reference values to confirm identity.
Table 2: Signal Fingerprints[1]
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Appearance | Notes |
| Carboxylic Acid | O-H Stretch | 3300–2500 | Very Broad, Strong | "The Hairy Beard" – often overlaps C-H stretch.[1][3][4] |
| Carboxylic Acid | C=O[1][3][4][5][6] Stretch | 1760–1690 | Sharp, Strong | Dimer typically ~1710; Monomer ~1760.[1] |
| Thiol | S-H Stretch | 2590–2550 | Weak, Sharp | Look for a small "tooth" on the descent of the O-H.[1] |
| Thiol | C-S Stretch | 700–600 | Weak | Difficult to use for ID due to fingerprint region noise.[1] |
| Disulfide | S-S Stretch | 540–500 | Weak | Warning: Appearance of this peak indicates oxidation of your thiol.[1] |
Troubleshooting: The "Disappearing" Thiol
If you cannot see the S-H band at 2550 cm⁻¹ even after dilution, check the region 500–540 cm⁻¹ .[1]
-
Diagnosis: If a peak appears here, your thiol has oxidized into a disulfide (-S-S-) (NIST, 2023).[1] This is common in basic conditions or aged samples.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectra of Carboxylic Acids and Thiols. NIST Chemistry WebBook, SRD 69.[1] [Link]1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for dimer shift mechanics).
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]1]
-
Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] [Link]1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
